![molecular formula C20H22N4O B2786148 [4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone CAS No. 2309751-80-0](/img/structure/B2786148.png)
[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
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Description
“[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “this compound”, has been a topic of interest due to their broad range of chemical and biological properties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a phenylpiperidine skeleton . This structure consists of a piperidine bound to a phenyl group . The compound also contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Future Directions
The future directions for the study of “[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone” and similar compounds could involve further exploration of their chemical and biological properties . Given the broad range of activities exhibited by imidazole-containing compounds, they could be used as important synthons in the development of new drugs . Additionally, the importance of the piperidine nucleus in the field of drug discovery has been highlighted, suggesting potential future directions for research .
properties
IUPAC Name |
[4-(3-methylimidazol-4-yl)piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-22-15-21-14-19(22)16-8-12-24(13-9-16)20(25)17-4-6-18(7-5-17)23-10-2-3-11-23/h2-7,10-11,14-16H,8-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOFRASESRQJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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